3-methoxy-4-phenylmethoxyaniline
Description
3-Methoxy-4-phenylmethoxyaniline is a substituted aniline derivative featuring methoxy (-OCH₃) and phenylmethoxy (-OCH₂Ph) groups at the 3- and 4-positions of the aromatic ring, respectively. Substituted anilines are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and biological activity .
Properties
IUPAC Name |
3-methoxy-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKPCCDIZRANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934843 | |
| Record name | 4-(Benzyloxy)-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15382-71-5 | |
| Record name | m-Anisidine, 4-(benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015382715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Benzyloxy)-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(benzyloxy)- typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods: Industrial production of m-Anisidine, 4-(benzyloxy)- may involve custom synthesis due to the technical challenges and high costs associated with its production . The lead time for custom synthesis can range from 2 to 4 months .
Chemical Reactions Analysis
Types of Reactions: m-Anisidine, 4-(benzyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions include various substituted anisidines and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: m-Anisidine, 4-(benzyloxy)- is used as a building block for synthesizing more complex organic molecules . It is particularly valuable in the synthesis of bioactive natural products and conducting polymers .
Biology: In biological research, the compound is used to study the interactions and effects of various bioactive molecules . It serves as a model compound for understanding the behavior of similar bioactive chemicals.
Medicine: While not used directly in medicine, m-Anisidine, 4-(benzyloxy)- is employed in medicinal chemistry research to develop new therapeutic agents .
Industry: The compound finds applications in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance . It is also used as an antioxidant and ultraviolet absorber .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(benzyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for integrins, which are proteins involved in cell adhesion and signaling . Additionally, it may inhibit certain enzymes, such as phospholipase A2, which plays a role in the hydrolysis of phospholipids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The table below compares 3-methoxy-4-phenylmethoxyaniline with three analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₅NO₂ | ~229.27* | Not provided | Not available | 3-OCH₃, 4-OCH₂Ph |
| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | 141.14 | 366-99-4 | 81–84 | 3-F, 4-OCH₃ |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 105-67-9 | 57–60 | 4-OCH₃ |
| 4-(3-Methoxy-4-methylphenoxy)aniline | C₁₄H₁₅NO₂ | 229.27 | 1311137-85-5 | Not available | 4-(3-OCH₃-4-CH₃-phenoxy) |
*Estimated based on structural similarity to 4-(3-Methoxy-4-methylphenoxy)aniline .
Key Observations:
- Steric Effects : The bulky phenylmethoxy substituent may hinder nucleophilic reactions at the amine group, necessitating protective strategies during synthesis .
- Electronic Effects : Electron-donating methoxy groups enhance aromatic ring electron density, which can influence reactivity in electrophilic substitution reactions .
Metabolic and Functional Implications
- Metabolite Stability : Methoxy groups in compounds like 3-methoxy-4-hydroxyphenylglycol () are susceptible to O-demethylation by cytochrome P450 enzymes. The phenylmethoxy group in the target compound may resist such metabolic degradation due to steric and electronic effects, extending its half-life .
- Biological Activity : Substituted anilines are precursors to bioactive molecules. For example, 4-methoxyaniline derivatives exhibit applications in dye chemistry and drug intermediates . The target compound’s phenylmethoxy group could enhance binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
3-Methoxy-4-phenylmethoxyaniline, commonly referred to in research contexts, exhibits significant biological activity that has been explored through various studies. This compound is known for its potential therapeutic applications, particularly in neuropharmacology, and its interactions with biological macromolecules. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H17NO3
- Molecular Weight : 273.31 g/mol
- IUPAC Name : 3-methoxy-4-(phenylmethoxy)aniline
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, which is crucial for its potential therapeutic effects. The compound acts as a:
- Adenylate Cyclase Inhibitor : By inhibiting adenylate cyclase, it reduces cyclic AMP (cAMP) levels, impacting various signaling pathways involved in cellular processes.
- Voltage-Gated Potassium Channel Blocker : This action extends the duration of action potentials in neurons, enhancing insulin secretion and affecting calcium influx into cells.
Biological Effects
Research indicates that this compound has several notable biological effects:
-
Neuropharmacological Effects :
- Modulates neurotransmitter release, particularly influencing the secretion of insulin and epinephrine.
- Exhibits potential as a therapeutic agent in conditions related to neurotransmitter dysregulation.
-
Toxicological Studies :
- Studies on structurally similar compounds have indicated potential toxicity, including carcinogenic and mutagenic effects. For instance, 2-methoxy-4-nitroaniline (MNA), which shares structural similarities, has shown significant adverse effects on liver and kidney weights in animal models .
- Chronic exposure to related compounds has been linked to increased incidences of tumors and other pathological changes .
Table 1: Summary of Biological Activities
Research Findings
- A study evaluating the impact of related compounds on liver function showed that exposure led to significant alterations in liver weight and histopathological changes indicative of toxicity .
- Investigations into the metabolic pathways influenced by this compound revealed its role in modulating cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
